molecular formula C10H20O3 B2471626 (2R)-6-methoxy-2,6-dimethylheptanoic acid CAS No. 1422544-98-6

(2R)-6-methoxy-2,6-dimethylheptanoic acid

Cat. No.: B2471626
CAS No.: 1422544-98-6
M. Wt: 188.267
InChI Key: DGMCFAZBBFTYKK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-6-methoxy-2,6-dimethylheptanoic acid: is an organic compound with a unique structure characterized by a methoxy group and two methyl groups attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6-methoxy-2,6-dimethylheptanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a heptanoic acid derivative.

    Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methanol in the presence of an acid catalyst.

    Methylation: The addition of methyl groups at the 2nd and 6th positions can be carried out using methyl iodide and a strong base like sodium hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-6-methoxy-2,6-dimethylheptanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (2R)-6-methoxy-2,6-dimethylheptanoic acid can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.

Biology:

    Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Potential use as a building block for synthesizing pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (2R)-6-methoxy-2,6-dimethylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and methyl groups play a crucial role in binding to these targets, influencing their activity and pathways involved in various biological processes.

Comparison with Similar Compounds

  • (2R)-6-methoxy-2,6-dimethylhexanoic acid
  • (2R)-6-methoxy-2,6-dimethylpentanoic acid

Comparison:

  • Structural Differences: The length of the carbon chain varies among these compounds, affecting their physical and chemical properties.
  • Unique Features: (2R)-6-methoxy-2,6-dimethylheptanoic acid has a longer carbon chain, which may influence its solubility and reactivity compared to its shorter-chain analogs.

Properties

IUPAC Name

(2R)-6-methoxy-2,6-dimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMCFAZBBFTYKK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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